molecular formula C21H20N6O2 B2566953 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612053-54-0

2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2566953
CAS No.: 612053-54-0
M. Wt: 388.431
InChI Key: XATPFMRYQGIVTJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyridine ring, and a nitrile group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyridine is a basic heterocyclic organic compound similar to benzene, and nitrile is an organic compound that has a −C≡N functional group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, imidazole compounds are generally synthesized through a variety of methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction . The synthesis of pyridine compounds often involves the condensation of unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and pyridine rings, along with the nitrile group. In the imidazole ring, one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the imidazole ring, the pyridine ring, or the nitrile group. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and additions . Pyridine can act as a base, forming salts upon reaction with acids . Nitriles can undergo hydrolysis, reduction, and other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, imidazole compounds are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile have been synthesized through various chemical reactions, often involving cyclization, condensation, and substitution reactions. These synthesis pathways are crucial for exploring the chemical space around the core structure and understanding its reactivity and potential modifications (Rahmouni et al., 2014; Dandia et al., 2013).

Biological Activities

Related compounds have been evaluated for their antimicrobial, antioxidant, and potential anticancer activities. These studies often involve in vitro assays to determine the effectiveness of the compounds against various bacterial and fungal strains, as well as cancer cell lines. The biological activity is attributed to the presence of specific functional groups and the overall molecular architecture, which can interact with biological targets (Bassyouni et al., 2012; Hafez, 2017).

Structural Analysis

Advanced techniques such as X-ray crystallography and NMR spectroscopy are often employed to determine the precise molecular structure and conformation of synthesized compounds. These studies provide valuable information about the molecular geometry, electronic structure, and potential interaction sites for binding with biological targets or catalytic activities (Ganapathy et al., 2015).

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of many imidazole derivatives . Additionally, new methods for the synthesis of such compounds could be explored .

Properties

IUPAC Name

2-amino-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-14-10-17-19(21(28)27(14)8-3-7-26-9-6-25-13-26)18(15-4-2-5-24-12-15)16(11-22)20(23)29-17/h2,4-6,9-10,12-13,18H,3,7-8,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATPFMRYQGIVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)N1CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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